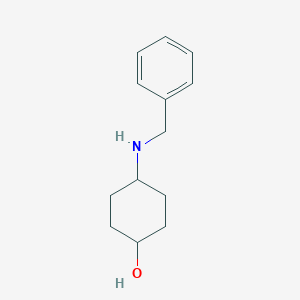

4-(Benzylamino)cyclohexan-1-ol

描述

4-(Benzylamino)cyclohexan-1-ol is a chemical compound with the CAS Number: 1019573-01-3 and a molecular weight of 205.3 . Its IUPAC name is 4-(benzylamino)cyclohexanol .

Molecular Structure Analysis

The InChI code for 4-(Benzylamino)cyclohexan-1-ol is 1S/C13H19NO/c15-13-8-6-12 (7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 . This indicates the molecular structure of the compound.科学研究应用

Stereoselective Synthesis

A study by Pinto et al. (2017) focused on the stereoselective epoxidation of racemic trans-2-(N-benzylamino)cyclohex-3-en-1-ol, achieving high diastereoselectivity. This process was crucial in the asymmetric syntheses of enantiopure dihydroconduramines, demonstrating the compound's role in facilitating complex organic syntheses (Pinto et al., 2017).

Catalysis and Oxidation

Hazra et al. (2014) described the synthesis and catalytic activity of a copper(II) complex involving cyclohexane-1,4-dicarboxylate for the efficient oxidation of cyclohexane, showcasing the potential of cyclohexan-1-ol derivatives in oxidation reactions and catalyst development (Hazra et al., 2014).

Metabolic Pathways

Elshahed et al. (2001) investigated the metabolism of cyclohex-1-ene carboxylate and cyclohexane carboxylate by "Syntrophus aciditrophicus," highlighting the biochemical transformations involving cyclohexan-1-ol derivatives in microbial metabolic pathways (Elshahed et al., 2001).

Polymer Synthesis

Trollsås et al. (2000) discussed the synthesis and polymerization of new cyclic esters containing protected functional groups derived from cyclohexanone, indicating the utility of cyclohexan-1-ol derivatives in the development of hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Catalytic Oxidation

Maurya et al. (2007) reported on oxovanadium(IV) and copper(II) complexes of 1,2-diaminocyclohexane-based ligand encapsulated in zeolite-Y for the catalytic oxidation of styrene, cyclohexene, and cyclohexane, demonstrating the role of cyclohexan-1-ol derivatives in enhancing catalytic efficiency (Maurya et al., 2007).

安全和危害

属性

IUPAC Name |

4-(benzylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRIOPMWGXBPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylamino)cyclohexan-1-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)